molecular formula C9H12O4 B3003519 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid CAS No. 63177-18-4

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid

Cat. No.: B3003519
CAS No.: 63177-18-4
M. Wt: 184.191
InChI Key: PVUSUYXIVGSQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.191. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

A study by Veer and Oud (2010) focused on the synthesis of various cyclohexene derivatives, including 2-(carboxymethyl)-1-cyclohexene-1-carboxylic acid. These compounds were transformed into tertiary aminoalkyl esters, exhibiting various pharmacological properties, particularly antispasmodic activity. This highlights the potential application of such derivatives in developing pharmacological agents (Veer & Oud, 2010).

Polymerization Processes

Song, Parker, and Sampson (2009) described the use of cyclohexene derivatives in polymerization processes. The study explored the alternating polymerization of cyclobutene and cyclohexene derivatives, revealing their application in creating heteropolymers with alternating functionality and backbone structure (Song, Parker, & Sampson, 2009).

Anaerobic Degradation of Naphthalene

Weyrauch et al. (2017) identified a cyclohexane derivative, specifically cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid, as a metabolite in the anaerobic degradation of naphthalene by sulfate-reducing bacteria. This research provides insight into the biodegradation pathways of aromatic hydrocarbons and the role of cyclohexene derivatives in environmental processes (Weyrauch et al., 2017).

Organic Synthesis and Catalysis

The synthesis of functionalized cyclohexene skeletons, such as those in GS4104, was studied by Cong and Yao (2006). This research demonstrates the use of cyclohexene derivatives in the synthesis of complex organic molecules, highlighting their versatility in organic chemistry (Cong & Yao, 2006).

Mechanism of Action

The carboxyl group readily engages in hydrogen bonding with water molecules because they are both hydrogen-bond acceptors (the carbonyl –C=O) and hydrogen-bond donors (the hydroxyl –OH) .

Safety and Hazards

While specific safety data for “2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid” is not available, it’s important to handle similar compounds with care to avoid dust formation, inhalation, and contact with skin and eyes .

Future Directions

Research on CMC and its derivatives is ongoing, with a focus on enhancing its thermal stability, expanding its applications, and exploring its potential as an environmentally friendly alternative .

Properties

IUPAC Name

2-(carboxymethyl)cyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUSUYXIVGSQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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